2-(Cyclopentyloxy)-4-methoxybenzoic acid

Vue d'ensemble

Description

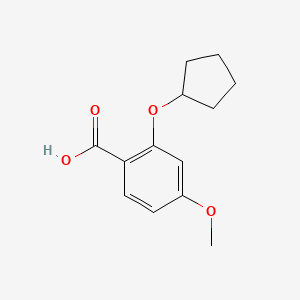

2-(Cyclopentyloxy)-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopentyloxy group at the 2-position and a methoxy group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-methoxybenzoic acid.

Cyclopentyloxy Substitution: The 2-position of the benzoic acid is substituted with a cyclopentyloxy group through a nucleophilic substitution reaction. This can be achieved by reacting 4-methoxybenzoic acid with cyclopentanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete substitution. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclopentyloxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(Cyclopentyloxy)-4-methoxybenzoic acid is an aromatic compound characterized by the presence of a cyclopentyl ether and a methoxy group attached to a benzoic acid core. The structural formula can be represented as follows:

This structure contributes to its unique pharmacological properties.

Pharmacological Applications

1. Anti-inflammatory Properties

Research has shown that derivatives of this compound exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

2. Selective RAR Agonists

The compound has been investigated as a selective retinoic acid receptor (RAR) agonist. RAR agonists are known to play a role in regulating gene expression involved in cellular differentiation and proliferation. Selective RARα agonists derived from similar structures have demonstrated therapeutic potential in treating conditions like cancer and neurodegenerative diseases, including Alzheimer's disease .

3. Immunosuppressive Effects

Studies indicate that selective RARα agonists can suppress allospecific immune responses, suggesting applications in organ transplantation and autoimmune diseases. These compounds have shown promise in prolonging graft survival in mouse models of cardiac transplantation .

Case Studies

Case Study 1: RAR Agonist Development

In a study aimed at developing selective RARα agonists, derivatives of this compound were synthesized and evaluated for their potency and selectivity. The results indicated that certain modifications to the structure enhanced selectivity over RARβ and RARγ receptors, which is crucial for minimizing side effects associated with non-selective activation .

Case Study 2: In Vivo Efficacy

Another investigation focused on the in vivo effects of these compounds on amyloid-β production in mouse models of Alzheimer’s disease. The administration of selective RARα agonists significantly reduced amyloid-β levels and improved cognitive function, demonstrating the therapeutic potential of this class of compounds .

Mécanisme D'action

The mechanism of action of 2-(Cyclopentyloxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Cyclopentyloxy)acetic acid: Similar in structure but lacks the methoxy group.

4-Methoxybenzoic acid: Similar core structure but lacks the cyclopentyloxy group.

2-(Cyclopentyloxy)-4-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(Cyclopentyloxy)-4-methoxybenzoic acid is unique due to the presence of both cyclopentyloxy and methoxy groups, which confer distinct chemical and biological properties

Activité Biologique

2-(Cyclopentyloxy)-4-methoxybenzoic acid, with the chemical formula C₁₃H₁₆O₄ and a molecular weight of approximately 236.27 g/mol, is an aromatic compound notable for its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclopentyl ether group and a methoxy substituent on a benzoic acid backbone. It has a melting point range of 164-166 °C and is soluble in water, exhibiting stability under normal conditions but reactive with strong oxidizing agents and bases .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation.

- Retinoic Acid Receptor Agonism : It acts as an agonist for retinoic acid receptor alpha (RARα), implicating its role in cancer therapy and metabolic diseases by influencing cellular growth and differentiation processes .

- Interaction with Phosphodiesterases : The compound may interact with phosphodiesterase (PDE) enzymes, which are critical in regulating cellular signaling pathways related to inflammation and cognition .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Receptor Binding : The methoxy group enhances the compound's ability to bind to retinoic acid receptors, modulating gene expression related to cell growth and differentiation.

- Inhibition of PDEs : By inhibiting PDEs, the compound can elevate cyclic AMP levels in cells, leading to enhanced signaling pathways that may improve cognitive function and reduce inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies. This suggests its potential as a therapeutic agent in inflammatory diseases .

- Cancer Therapy Potential : Research evaluating the agonistic effects on RARα showed that this compound could influence tumor growth dynamics, indicating its utility in cancer treatment strategies .

- Pharmacological Profiles : Comparative studies have shown that compounds structurally similar to this compound exhibit varying degrees of biological activity, highlighting the importance of specific structural features in determining pharmacological effects .

Comparative Analysis

The following table summarizes related compounds and their respective activities:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-(Cyclopentyloxy)-3-methoxybenzaldehyde | 197573-17-4 | Moderate anti-inflammatory properties |

| 3-(Cyclopentyloxy)benzaldehyde | 273722-75-1 | Weak RARα agonism |

| p-Anisic acid (4-Methoxybenzoic acid) | 7478-12-0 | Primarily used as flavoring agent |

This table illustrates how structural modifications can lead to differing biological activities among similar compounds.

Propriétés

IUPAC Name |

2-cyclopentyloxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-10-6-7-11(13(14)15)12(8-10)17-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGGHWSJAZDNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.